molecular formula C15H17FN2O2S B2808607 2-(2,4-dimethylthiazol-5-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide CAS No. 1235629-44-3

2-(2,4-dimethylthiazol-5-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide

Cat. No. B2808607
CAS RN: 1235629-44-3
M. Wt: 308.37
InChI Key: PZYWXJJLHRANIB-UHFFFAOYSA-N
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Description

2-(2,4-dimethylthiazol-5-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide, also known as DMSO or dimethyl sulfoxide, is a widely used solvent in scientific research. It has numerous applications in various fields such as biochemistry, pharmacology, and molecular biology.

Scientific Research Applications

Synthesis and Antitumor Activity

  • Amino acid ester derivatives containing 5-fluorouracil were synthesized and showed inhibitory effects against liver cancer BEL-7402, indicating potential antitumor activity. The structural assignments were confirmed by NMR, MS, and IR techniques (Xiong et al., 2009).
  • Novel pyridine-linked thiazole derivatives were synthesized and demonstrated significant anticancer activity against breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines, comparable to the activity of 5-fluorouracil. A docking study provided insights into the binding sites of these compounds with Rho-associated protein kinase (ROCK-1) (Alqahtani & Bayazeed, 2020).

Antimicrobial and Antioxidant Properties

  • N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives were synthesized and evaluated for their antimicrobial activity and cytotoxicity. Some compounds showed notable activity against various bacterial and fungal strains, indicating potential as antimicrobial agents (Kaplancıklı et al., 2012).
  • Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives exhibited significant antioxidant activity, determined in vitro by various assays. The study highlighted the effect of hydrogen bonding on self-assembly processes in these complexes (Chkirate et al., 2019).

Analytical Applications

  • The pKa values of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined, providing essential information for their potential pharmaceutical applications. The study found that protonation occurs on specific nitrogen atoms within the molecules, affecting their acidity constants (Duran & Canbaz, 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the mitochondria in cells . The mitochondria play a crucial role in cellular respiration, a process that generates energy for the cell.

Mode of Action

The compound interacts with the mitochondria in actively respiring cells. It is converted from a water-soluble form to an insoluble purple formazan . This conversion is an indication of cell viability and is used as a measure of redox potential .

Biochemical Pathways

The compound affects the cellular respiration pathway . In particular, it interacts with the succinate dehydrogenase complex, a key component of the mitochondrial respiratory chain . The conversion of the compound to formazan is a reduction reaction that occurs in the mitochondria, indicating active respiration .

Pharmacokinetics

It is known that the compound is sparingly soluble in water and ethanol, but soluble in dmso . This suggests that its bioavailability may be influenced by the solvent used for administration.

Result of Action

The conversion of the compound to formazan results in the accumulation of purple crystals in the cell. The amount of formazan produced is directly proportional to the number of viable cells . Therefore, the compound can be used to assess cell viability, with a higher optical density indicating a larger number of viable cells .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, it is sensitive to light and should be stored in a dark environment . Additionally, the compound’s solubility and stability can be affected by the pH and temperature of the environment .

properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2S/c1-10-14(21-11(2)18-10)9-15(19)17-7-8-20-13-5-3-12(16)4-6-13/h3-6H,7-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYWXJJLHRANIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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